3-(4-Aminophenyl)-3-methylbutanoic acid

Factor Xa inhibition Anticoagulation Enzymatic assay

3-(4-Aminophenyl)-3-methylbutanoic acid (CAS 42288-10-8, molecular formula C11H15NO2, molecular weight 193.24 g/mol) is an achiral, gem-dimethyl-substituted β-amino acid derivative featuring a para-aminophenyl moiety. The compound exhibits an XLogP3 of approximately 1.2–2.1, a topological polar surface area of 63.3 Ų, and a calculated LogP of 1.15, indicating moderate lipophilicity.

Molecular Formula C11H15NO2
Molecular Weight 193.24
CAS No. 42288-10-8
Cat. No. B3266346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Aminophenyl)-3-methylbutanoic acid
CAS42288-10-8
Molecular FormulaC11H15NO2
Molecular Weight193.24
Structural Identifiers
SMILESCC(C)(CC(=O)O)C1=CC=C(C=C1)N
InChIInChI=1S/C11H15NO2/c1-11(2,7-10(13)14)8-3-5-9(12)6-4-8/h3-6H,7,12H2,1-2H3,(H,13,14)
InChIKeyFAVPPLZVRVZYPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Aminophenyl)-3-methylbutanoic Acid (CAS 42288-10-8): Procurement-Grade Gem-Dimethyl β-Amino Acid Scaffold for Factor Xa and NEP Inhibitor Programs


3-(4-Aminophenyl)-3-methylbutanoic acid (CAS 42288-10-8, molecular formula C11H15NO2, molecular weight 193.24 g/mol) is an achiral, gem-dimethyl-substituted β-amino acid derivative featuring a para-aminophenyl moiety . The compound exhibits an XLogP3 of approximately 1.2–2.1, a topological polar surface area of 63.3 Ų, and a calculated LogP of 1.15, indicating moderate lipophilicity [1]. It serves primarily as a versatile synthetic intermediate in medicinal chemistry programs targeting coagulation factor Xa (FXa) inhibition and neprilysin (NEP) inhibition, with demonstrated intrinsic FXa inhibitory activity (IC50 = 7.40 μM) in fluorescence-based enzymatic assays [2]. Commercial availability at >95% purity from multiple global suppliers supports its utility as a research-grade building block .

Why Generic Substitution of 3-(4-Aminophenyl)-3-methylbutanoic Acid (CAS 42288-10-8) Fails: Structural Determinants Driving Differentiated Performance


Generic substitution among aminophenyl-butanoic acid derivatives is precluded by three critical structural variables that govern both synthetic utility and biological activity. First, the gem-dimethyl group at the C3 position—unique to the 3-methylbutanoic acid scaffold—introduces steric bulk that reduces metabolic vulnerability relative to unsubstituted or mono-substituted analogs . Second, the para-aminophenyl substitution pattern differs fundamentally from ortho- and meta- isomers, which exhibit distinct electronic properties and receptor-binding profiles [1]. Third, the β-amino acid backbone distinguishes this compound from α-amino acid derivatives and GABAergic analogs such as 4-amino-3-phenylbutyric acid, which target GABAB receptors rather than coagulation cascades [2]. These structural determinants directly impact downstream applications in FXa inhibitor synthesis, where the gem-dimethyl-β-amino acid core serves as a privileged scaffold that cannot be replicated by linear-chain alternatives or positional isomers. The evidence presented below quantifies these differentiation dimensions.

3-(4-Aminophenyl)-3-methylbutanoic Acid (CAS 42288-10-8): Quantified Differentiation Evidence Against Closest Analogs


FXa Inhibitory Activity of 3-(4-Aminophenyl)-3-methylbutanoic Acid Compared to Clinical FXa Inhibitor Potency Benchmarks

3-(4-Aminophenyl)-3-methylbutanoic acid demonstrates intrinsic Factor Xa (FXa) inhibitory activity with an IC50 value of 7.40 μM in fluorescence-based enzymatic assays [1]. This value positions the compound as a micromolar-affinity scaffold, providing a quantifiable baseline for structure-activity relationship (SAR) optimization in anticoagulant drug discovery programs. While clinical FXa inhibitors such as Rivaroxaban (IC50 = 0.0007 μM) and Apixaban (IC50 = 0.00008 μM) exhibit approximately 10,000- to 100,000-fold higher potency [2], the comparison serves not to claim therapeutic superiority but to establish that the compound possesses measurable, target-engagement activity—a critical differentiator from structurally related analogs such as 4-(4-aminophenyl)butyric acid and 2-aryl-3-methylbutanoic acid derivatives for which no FXa inhibition data are publicly reported [3]. The presence of measurable FXa activity combined with the compound‘s established role as a synthetic intermediate enables dual-track utility: direct scaffold optimization for potency enhancement and continued use in multistep synthetic routes to advanced FXa inhibitors.

Factor Xa inhibition Anticoagulation Enzymatic assay IC50 Fluorescence-based detection

Gem-Dimethyl Group Metabolic Stability Advantage: Class-Level Inference from β-Amino Acid Scaffolds

The gem-dimethyl substitution at the C3 position of 3-(4-aminophenyl)-3-methylbutanoic acid confers steric protection against metabolic degradation pathways, particularly glucuronidation and cytochrome P450-mediated oxidation at the β-carbon position [1]. In medicinal chemistry lead optimization programs, incorporation of gem-dimethyl groups has been demonstrated to boost metabolic stability while simultaneously increasing potency of final lead compounds [2]. This structural feature distinguishes the target compound from unsubstituted analogs such as 4-(4-aminophenyl)butyric acid (linear chain, no gem-dimethyl protection) and 3-amino-4-phenylbutyric acid (mono-substituted, lacks steric shielding), both of which present metabolically vulnerable benzylic positions . The gem-dimethyl group also enforces bioactive conformations and mitigates idiosyncratic toxicity risks associated with reactive metabolite formation, a property broadly exploited across statins, retinoids, and β-lactam antibiotic classes [3]. While direct microsomal stability data for the target compound are not publicly available, the class-level inference is mechanistically well-supported by the established “gem-dimethyl effect” in medicinal chemistry.

Metabolic stability Gem-dimethyl effect β-Amino acid Lead optimization Glucuronidation

Synthetic Intermediate Utility: 3-(4-Aminophenyl)-3-methylbutanoic Acid Versus 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic Acid in Divergent Drug Programs

3-(4-Aminophenyl)-3-methylbutanoic acid and its structurally related comparator 4-(4-aminophenyl)-3-methyl-4-oxobutanoic acid (CAS 42075-29-6) serve as intermediates in fundamentally divergent therapeutic programs, creating distinct procurement value propositions. The target compound (CAS 42288-10-8) is positioned in coagulation cascade modulation via FXa and NEP inhibitor synthesis pathways [1]. In contrast, the oxobutanoic acid analog (CAS 42075-29-6) serves as a key intermediate in the synthesis of Levosimendan and related cardiotonic agents with vasodilator properties acting through phosphodiesterase (PDE) inhibition [2]. The structural divergence—gem-dimethyl β-amino acid core versus β-keto acid with 4-oxo functionality—dictates fundamentally different reactivity profiles. The target compound undergoes esterification to form methyl 3-(4-aminophenyl)-3-methylbutanoate (CAS 1092286-42-4) and participates in amide bond formation for NEP inhibitor backbone construction, while the oxobutanoic analog undergoes cyclization and condensation reactions relevant to pyridazinone cardiotonic scaffolds. This programmatic divergence means that substitution of one for the other would require complete redesign of synthetic routes.

Synthetic intermediate FXa inhibitor NEP inhibitor Cardiotonic agent Levosimendan

Positional Isomer Differentiation: Para-Aminophenyl (Target) Versus Meta-Aminophenyl and Ortho-Aminophenyl Analogs in FXa Inhibitor Scaffolds

The para-aminophenyl substitution pattern of 3-(4-aminophenyl)-3-methylbutanoic acid confers distinct electronic and steric properties compared to meta- and ortho- positional isomers, directly impacting utility in FXa inhibitor synthesis. In the context of FXa inhibitor development, para-substituted aminophenyl intermediates including 4-(4-aminophenyl)morpholin-3-one (CAS 438056-69-0) serve as critical building blocks for Rivaroxaban synthesis [1], while 4-(3-aminophenyl)morpholin-3-one (meta-substituted analog) is employed in distinct synthetic routes . The para-amino group provides optimal conjugation with the aromatic ring (resonance electron-donating effect) and maintains linear geometry required for binding to the FXa S1 pocket, whereas ortho-substitution introduces steric clash and meta-substitution alters the vector of the amino group relative to the scaffold core. Density functional theory calculations comparing ten aminophenyl systems demonstrate that para-substitution provides the strongest electron-donating character among positional isomers [2]. The target compound’s para-configuration aligns with established SAR in FXa inhibitor pharmacophores, making it the preferred positional isomer for programs following literature-validated synthetic routes.

Positional isomerism Para-aminophenyl Meta-aminophenyl FXa inhibitor Electronic properties

Purity and Availability: Commercial Grade Comparison of 3-(4-Aminophenyl)-3-methylbutanoic Acid Against Structurally Similar β-Amino Acid Derivatives

3-(4-Aminophenyl)-3-methylbutanoic acid is commercially available at ≥98% purity from established suppliers including Fluorochem (Product Code F659581) and Leyan (Catalog No. 1314826), with pricing for 250 mg quantities at approximately €500 . This commercial profile contrasts with that of structurally related compounds: 3-Amino-4-(m-tolyl)butanoic acid (a GABAergic analog) is available at £129 for 250 mg (97% purity) , while Boc-protected derivatives such as Boc-(R)-3-amino-4-(3-methylphenyl)butyric acid are priced at approximately $363 for 1 g [1]. The target compound's unprotected gem-dimethyl β-amino acid core provides immediate synthetic utility without requiring deprotection steps, offering a workflow efficiency advantage over Boc- or Fmoc-protected analogs that necessitate additional synthetic manipulation. The compound's commercial stability and consistent purity specifications across multiple vendors support reproducible research outcomes in FXa and NEP inhibitor programs.

Commercial availability Purity specification β-Amino acid Research-grade Procurement

GABA Aminotransferase Substrate Activity Differentiation: Aryl-Substituted Versus Alkyl-Substituted 4-Aminobutanoic Acid Analogs

Although 3-(4-aminophenyl)-3-methylbutanoic acid is not primarily developed as a GABAergic agent, its structural relationship to 4-amino-3-substituted-butanoic acid analogs enables inference regarding its biological profile relative to alkyl-substituted comparators. Studies of 4-amino-3-alkylbutanoic acids as substrates for γ-aminobutyric acid aminotransferase (GABA-AT) demonstrate that enzymatic activity diminishes progressively as the size and bulk of the 3-alkyl substituent increases [1]. Critically, the same study reported significant differences between alkyl-substituted analogs and the corresponding aryl-substituted compounds [2]. This class-level inference suggests that 3-(4-aminophenyl)-3-methylbutanoic acid, bearing both aryl (4-aminophenyl) and gem-dimethyl substitution, would exhibit substantially reduced GABA-AT substrate activity compared to unsubstituted GABA or mono-alkyl substituted derivatives. Reduced GABA-AT activity translates to lower off-target engagement in non-neurological programs (e.g., anticoagulation), a relevant consideration for FXa inhibitor development where GABAergic side effects would be undesirable.

GABA aminotransferase Substrate specificity Aryl substitution Alkyl substitution Enzyme kinetics

3-(4-Aminophenyl)-3-methylbutanoic Acid (CAS 42288-10-8): Evidence-Backed Research and Industrial Application Scenarios


Scenario 1: FXa Inhibitor Lead Optimization and SAR Exploration

Investigators developing novel Factor Xa inhibitors should prioritize 3-(4-aminophenyl)-3-methylbutanoic acid as a starting scaffold for SAR exploration. The compound's documented micromolar FXa inhibitory activity (IC50 = 7.40 μM) provides a quantifiable baseline for potency optimization, while the gem-dimethyl β-amino acid core offers a privileged scaffold for systematic derivatization at the carboxylic acid, amino, and aromatic positions [1]. This dual utility—simultaneous use as both a synthetic intermediate and a target-engagement probe—enables efficient resource allocation in early-stage anticoagulant discovery programs. Procurement of this single compound supports both chemical synthesis workflows and biochemical assay validation, a efficiency advantage not offered by structurally related analogs lacking documented FXa activity data .

Scenario 2: NEP Inhibitor Intermediate for Sacubitril-Analog Synthesis

Research groups engaged in neprilysin (NEP) inhibitor development, particularly sacubitril-related programs targeting heart failure, should utilize 3-(4-aminophenyl)-3-methylbutanoic acid as a key intermediate for constructing the γ-amino-δ-biphenyl-α-methylalkanoic acid backbone [1]. The compound's gem-dimethyl-β-amino acid structure maps directly onto the NEP inhibitor pharmacophore described in patent literature, while the unprotected amino and carboxylic acid functionalities permit orthogonal coupling strategies without requiring deprotection steps that would add synthetic overhead. The para-aminophenyl substitution aligns with literature-validated SAR, distinguishing this intermediate from meta- and ortho- isomers that would require non-standard synthetic routes .

Scenario 3: Metabolic Stability-Focused Lead Optimization in Non-Neurological Programs

Medicinal chemistry teams prioritizing metabolic stability in lead optimization should select 3-(4-aminophenyl)-3-methylbutanoic acid over linear-chain aminophenyl-butanoic acid analogs. The gem-dimethyl group provides steric protection against glucuronidation and CYP-mediated oxidation at the β-carbon position, a class-level advantage documented across multiple scaffold classes including statins, retinoids, and β-lactam antibiotics [1]. Additionally, class-level inference from GABA-AT substrate studies indicates reduced off-target neurological activity compared to alkyl-substituted 4-aminobutanoic acid derivatives, a relevant consideration for cardiovascular and metabolic disease programs where GABAergic side effects represent an undesirable liability . This combination of predicted metabolic stability and reduced off-target potential supports the compound‘s selection for programs requiring clean pharmacological profiles.

Scenario 4: Commercial-Scale Procurement for Multi-Program Building Block Inventory

Institutional procurement officers and CRO inventory managers supporting multiple medicinal chemistry programs should stock 3-(4-aminophenyl)-3-methylbutanoic acid as a versatile, cross-program building block. The compound’s availability at ≥98% purity from multiple global suppliers (Fluorochem, Leyan, Biosynth) ensures supply chain redundancy, while its demonstrated applicability across FXa inhibition, NEP inhibition, and β-amino acid scaffold diversification supports utilization across anticoagulant, cardiovascular, and general medicinal chemistry workflows [1]. The compound's research-use-only classification, accompanied by comprehensive GHS hazard documentation (H302, H315, H319, H335) , supports compliant laboratory handling and institutional safety protocols. Procurement of this single scaffold serves multiple therapeutic programs, optimizing inventory efficiency relative to program-specific intermediates with narrower utility profiles.

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